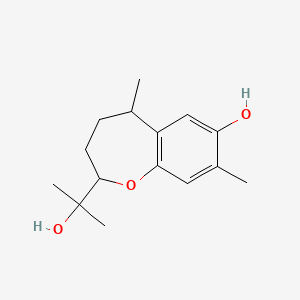

Heliannuol D

Description

Structure

3D Structure

Properties

CAS No. |

161730-09-2 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)-5,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-7-ol |

InChI |

InChI=1S/C15H22O3/c1-9-5-6-14(15(3,4)17)18-13-7-10(2)12(16)8-11(9)13/h7-9,14,16-17H,5-6H2,1-4H3 |

InChI Key |

BIIJJHXLFCDTIZ-UHFFFAOYSA-N |

SMILES |

CC1CCC(OC2=C1C=C(C(=C2)C)O)C(C)(C)O |

Canonical SMILES |

CC1CCC(OC2=C1C=C(C(=C2)C)O)C(C)(C)O |

melting_point |

59-61°C |

physical_description |

Solid |

Synonyms |

heliannuol D |

Origin of Product |

United States |

Advanced Methodologies for Heliannuol D Structural Elucidation and Stereochemical Assignment

Spectroscopic Techniques Employed for De Novo Structure Determinationclockss.orggrafiati.combenthamscience.com

The initial determination of Heliannuol D's planar structure relied on a suite of spectroscopic techniques, each providing complementary information to piece together the molecular puzzle. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D and 2D NMR, NOE experiments)clockss.orgresearchgate.netrhhz.netuni-rostock.de

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were fundamental in establishing the connectivity of atoms in this compound. researchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR spectra provided the initial framework of the carbon skeleton and the nature of the attached protons. clockss.orgresearchgate.net

Key ¹H NMR signals for this compound include characteristic resonances for aromatic protons, methyl groups, and methine protons. clockss.org For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, typical signals appear for methyl groups as doublets or singlets, and aromatic protons as singlets. clockss.org The ¹³C NMR spectrum complements this by showing resonances for all carbon atoms, including those in the aromatic ring, the seven-membered ring, and the various substituents. clockss.orgresearchgate.net

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), were crucial in establishing the spin systems and one-bond proton-carbon correlations, respectively. grafiati.comresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments further elucidated the connectivity across multiple bonds, helping to piece together the entire molecular structure. grafiati.com Nuclear Overhauser Effect (NOE) difference experiments were instrumental in determining the relative stereochemistry of the molecule by identifying protons that are close in space. researchgate.net

| Nucleus | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 1.22 | d | 7.2 | CH₃ |

| ¹H | 1.28 | s | CH₃ | |

| ¹H | 1.31 | s | CH₃ | |

| ¹H | 6.89 | s | Ar-H | |

| ¹H | 7.31 | s | Ar-H | |

| ¹³C | 15.7 | CH₃ | ||

| ¹³C | 21.7 | CH₃ | ||

| ¹³C | 26.4 | CH₃ | ||

| ¹³C | 26.5 | CH₂ | ||

| ¹³C | 112.5 | Ar-CH | ||

| ¹³C | 116.0 | Ar-CH |

High-Resolution Mass Spectrometry (HRMS) Applicationsclockss.orguni-rostock.de

High-Resolution Mass Spectrometry (HRMS) was employed to determine the elemental composition of this compound. clockss.org This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula. uni-rostock.de For this compound, the exact mass was used to confirm the molecular formula as C₁₅H₂₂O₃. mdpi.comnih.gov This information is critical and works in concert with NMR data to confirm the proposed structure. clockss.org

Infrared (IR) Spectroscopy Contributionsclockss.orguni-rostock.de

Infrared (IR) spectroscopy provided valuable information about the functional groups present in this compound. clockss.org The IR spectrum of this compound shows characteristic absorption bands indicating the presence of a hydroxyl (-OH) group and an aromatic ring. clockss.orgclockss.org These data, while not providing detailed structural connectivity, serve as a rapid and effective method for confirming the presence of key functional groups. rsc.org

X-ray Crystallography for Definitive Structural Characterizationclockss.org

While spectroscopic methods are powerful for determining the structure of a molecule, X-ray crystallography provides the most definitive proof of structure and stereochemistry. anton-paar.com This technique involves diffracting X-rays off a single, high-quality crystal of the compound. anton-paar.com The resulting diffraction pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice. anton-paar.com In the case of the heliannuol family of compounds, X-ray diffraction analysis of a derivative was used to confirm the proposed structure and establish the relative stereochemistry of the chiral centers. researchgate.net

Stereochemical Assignment Strategiesresearchgate.netrhhz.netresearchgate.netjst.go.jprsc.orgacs.org

Determining the absolute stereochemistry of a chiral molecule like this compound, which has two stereogenic centers, requires more advanced techniques than standard spectroscopy. clockss.org

Enantioselective Synthesis for Absolute Stereochemistry Determinationresearchgate.netresearchgate.netjst.go.jprsc.orgacs.org

The definitive assignment of the absolute stereochemistry of (+)-Heliannuol D was achieved through enantioselective total synthesis. clockss.org This strategy involves the synthesis of a specific enantiomer of the target molecule from a starting material of known absolute configuration. rsc.orgrsc.org By comparing the optical rotation of the synthesized enantiomer with that of the natural product, the absolute configuration of the natural product can be unequivocally determined. rsc.org

The first enantiocontrolled total synthesis of (+)-Heliannuol D started from (-)-xanthorrhizol, a natural product with a known absolute configuration. clockss.org The synthesis involved a key palladium-catalyzed intramolecular cyclization to form the seven-membered ether ring. clockss.org The synthesized (+)-Heliannuol D was found to be identical in all spectroscopic aspects to the natural product and possessed a positive optical rotation, confirming the absolute configuration of the natural enantiomer as (7R, 10S). clockss.org An earlier enantioselective synthesis had produced (-)-Heliannuol D, the unnatural enantiomer, further solidifying the stereochemical assignment. clockss.orgrsc.org

Computational Approaches in Stereoisomer Differentiation (e.g., DFT calculations of NMR parameters, DP4+ analysis)

The precise determination of the three-dimensional structure of complex natural products like this compound is a significant challenge in organic chemistry. While traditional spectroscopic methods such as Nuclear Magnetic Resonance (NMR) provide foundational data, they can sometimes be insufficient for unambiguously assigning the relative configuration of molecules with multiple stereogenic centers. researchgate.netjst.go.jp To overcome these limitations, computational quantum chemical calculations have become indispensable tools, offering a powerful synergy with experimental data. researchgate.netmdpi.com

Density Functional Theory (DFT) has emerged as a particularly effective method for predicting NMR parameters. mdpi.comrsc.org By calculating the theoretical NMR chemical shifts for all possible diastereoisomers of a molecule, a direct comparison can be made with the experimental spectrum. mdpi.comruc.dk This approach, often utilizing the Gauge-Including Atomic Orbital (GIAO) method, can achieve high accuracy for relative chemical shifts at a reasonable computational cost. researchgate.netruc.dk However, merely comparing mean absolute errors between calculated and experimental data is not always sufficient to distinguish between very similar isomers. researchgate.net

Revisions and Confirmations of Heliannuol Analogue Structures (e.g., Heliannuol L, G, H)

The history of the heliannuol family of compounds is marked by instances of structural misassignment, a recurring issue in natural product chemistry, especially for molecules with numerous stereocenters. nih.govnih.gov The application of advanced computational methodologies has been crucial in correcting these initial proposals and unequivocally confirming the structures of several this compound analogues. These revisions underscore the power of integrating theoretical calculations with experimental spectroscopic data.

A prominent example is the structural revision of Heliannuol L . The originally proposed structure was recently re-examined using a combination of DFT calculations for ¹H NMR chemical shifts and coupling constants, followed by DP4+ analysis. researchgate.netnih.gov The results of this computational investigation indicated with high probability that the original assignment was incorrect. The study led to a stereochemical reassignment, proposing that the hydroxyl group at carbon C10 is on the opposite side relative to the methyl and hydroxyl groups at C7 and C8, respectively. researchgate.netnih.gov

Similarly, the structures of Heliannuol G and Heliannuol H were definitively established using these advanced computational tools. researchgate.netsbq.org.br Initial structural proposals were based on comparisons with NMR data from other analogues, a practice that can be unreliable given the history of revisions within the family. nih.gov By employing theoretical calculations of ¹H NMR chemical shifts at the DFT level and subsequent DP4+ analysis, researchers were able to correctly and unequivocally establish the stereochemistry of both Heliannuol G and H. researchgate.netsbq.org.br More recently, an integrated approach combining DP4+ with Artificial Neural Network-Pattern Recognition Analysis (ANN-PRA) has been applied to the entire heliannuol family to resolve structural ambiguities. nih.gov

These specific cases highlight a broader trend in the study of complex molecules. The initial structural elucidation of this compound itself was confirmed through extensive spectral studies and X-ray diffraction analysis. researchgate.netresearchgate.net However, for many of its analogues where suitable crystals for X-ray analysis are not available, computational methods like DFT and DP4+ provide the most robust pathway to structural validation. acs.org The successful revision and confirmation of the structures of Heliannuols L, G, and H serve as critical case studies, demonstrating the essential role of computational chemistry in modern natural product science. researchgate.netresearchgate.net

Table 1: Application of Computational Methods in the Structural Elucidation of Heliannuol Analogues

| Compound | Computational Method(s) Used | Finding | Reference(s) |

| Heliannuol L | DFT, DP4+ | Stereochemical Reassignment | researchgate.net, nih.gov |

| Heliannuol G | DFT, DP4+, ANN-PRA | Structure Confirmation | researchgate.net, nih.gov, sbq.org.br |

| Heliannuol H | DFT, DP4+, ANN-PRA | Structure Confirmation | researchgate.net, nih.gov, sbq.org.br |

Biosynthetic Hypotheses and Pathways of Heliannuol D

Proposed Biogenetic Routes to Heliannuol D

The prevailing biogenetic hypothesis suggests that this compound originates from a bisabolene-type precursor. researchgate.netresearchgate.net This route is thought to involve a critical intramolecular cyclization step to form the fused seven-membered ether ring that characterizes the heliannane skeleton.

The proposed pathway begins with a suitable bisabolene (B7822174) derivative, which undergoes oxidative modification to form a phenolic epoxide intermediate. jst.go.jpuni-tuebingen.de The key bond formation is then proposed to occur via an intramolecular attack of the phenolic hydroxyl group onto the epoxide. This cyclization can theoretically proceed in two ways: a 7-exo cyclization to yield the seven-membered ring of this compound, or an 8-endo cyclization that would lead to its isomer, Heliannuol A. jst.go.jp The formation of this compound is thus attributed to the favored 7-exo ring closure. This hypothesis is strongly supported by synthetic studies that successfully mimic this transformation to construct the core structure of this compound. jst.go.jpuni-tuebingen.de

Enzymatic Transformations and Key Intermediates

While the precise enzymatic machinery dedicated to this compound biosynthesis in Helianthus annuus has not been fully elucidated, the proposed biogenetic pathway points to specific classes of enzymes and key molecular intermediates. The central transformation is the intramolecular opening of an epoxide ring, a reaction likely catalyzed by a cyclase or a related enzyme capable of facilitating stereocontrolled ether formation.

Research into the biosynthesis of other sesquiterpenes in sunflower glandular trichomes has identified several relevant enzymes, such as sesquiterpene synthases (including germacrene A synthase and bisabolene synthase) and various cytochrome P450 enzymes. nih.govtandfonline.commdpi.comresearchgate.net These enzyme families are responsible for generating the initial terpene skeletons from farnesyl pyrophosphate (FPP) and subsequently performing oxidative modifications (like epoxidation and hydroxylation), which are necessary steps in the proposed pathway to this compound.

The key molecular intermediates in the proposed biosynthesis are outlined below:

| Intermediate Name | Description | Role in Pathway |

| γ-Bisabolene derivative | A sesquiterpene hydrocarbon that serves as the initial scaffold. | The foundational precursor molecule. researchgate.net |

| Curcuhydroquinone derivative | An oxidized form of the bisabolene precursor, featuring a hydroquinone (B1673460) moiety. | An early-stage intermediate following oxidation of the aromatic ring. researchgate.net |

| Phenolic Epoxide | A crucial intermediate featuring both a phenolic hydroxyl group and an epoxide on the side chain. | The direct precursor to the cyclization event. Its specific stereochemistry dictates the final product. jst.go.jpuni-tuebingen.de |

Precursor Molecules and their Conversion Mechanisms

The biosynthesis of this compound is believed to start from common precursors in terpenoid synthesis, ultimately leading to a specific bisabolene-type structure that enters the dedicated pathway.

| Precursor Molecule | Class | Conversion Mechanism |

| Farnesyl Pyrophosphate (FPP) | Isoprenoid | FPP is the universal precursor for sesquiterpene synthesis. It is cyclized by a sesquiterpene synthase, likely a bisabolene synthase, to form the characteristic C15 skeleton. mdpi.comnih.gov |

| γ-Bisabolene | Sesquiterpene | This initial cyclic product undergoes a series of oxidative modifications, including hydroxylation of the aromatic ring and epoxidation of the side-chain double bond, catalyzed by cytochrome P450 monooxygenases. This converts the hydrocarbon into the functionalized phenolic epoxide intermediate. |

The conversion mechanism for the final step involves the nucleophilic attack of the phenoxide ion on one of the electrophilic carbons of the epoxide ring. uni-tuebingen.de This intramolecular SN2-type reaction results in the formation of the seven-membered benzoxepane ring, yielding the core structure of this compound.

Genetic Basis and Biosynthetic Gene Clusters (if applicable)

As of current research, a specific biosynthetic gene cluster (BGC) responsible for the complete production of this compound has not been identified in Helianthus annuus. In plants, genes for secondary metabolite biosynthesis are often not organized into contiguous clusters as they are in microbes, which complicates their discovery. rsc.org

However, significant progress has been made in identifying the genes that encode the enzymes for the foundational steps of sesquiterpenoid synthesis in sunflower. Studies have successfully isolated and characterized multiple sesquiterpene synthase genes, such as HaGAS1 and HaGAS2 (germacrene A synthases), and bisabolene synthase genes, which are highly expressed in the glandular trichomes where these compounds accumulate. nih.govmdpi.com Furthermore, various genes for cytochrome P450 enzymes, the catalysts for the critical oxidative steps, have also been found to be active in these specialized plant tissues. tandfonline.comresearchgate.net

While the specific synthase and P450 genes that channel precursors toward this compound are yet to be definitively linked, the existing genetic information provides a strong foundation for future research aimed at fully uncovering the genetic basis of its biosynthesis.

Chemical Synthesis Strategies and Methodologies for Heliannuol D

Total Synthesis Approaches to Racemic Heliannuol D

The initial forays into the synthesis of this compound focused on constructing the racemic form of the molecule. These syntheses were crucial in confirming the proposed structure and providing a foundation for more complex, stereocontrolled routes.

Application of Ring-Closing Metathesis for Benzoxepane Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful and efficient tool for the construction of cyclic systems in organic synthesis, including the benzoxepane ring of this compound. researchgate.netwikipedia.orgnih.gov One of the early and very short syntheses of (±)-Heliannuol D employed RCM as the key step to generate the seven-membered ring system. researchgate.net This highlights the utility of RCM in rapidly assembling complex cyclic ethers from acyclic diene precursors. nih.govacs.org The efficiency and functional group tolerance of modern RCM catalysts make this a favored strategy. nih.gov

Biomimetic Cyclization Strategies

Drawing inspiration from the proposed biosynthetic pathway of heliannuols, biomimetic cyclization strategies have been successfully employed. jst.go.jp These approaches often involve the intramolecular cyclization of a phenolic epoxide. researchgate.netrsc.org The key step is the 7-endo or 7-exo cyclization of a phenol (B47542) onto an epoxide, mimicking a potential biological process. researchgate.netmolaid.com This strategy not only provides a concise route to the heliannuol core but also offers insights into the natural formation of these compounds. nih.gov One such synthesis of (±)-Heliannuol D was achieved through the intramolecular opening of an epoxide with a phenol under basic conditions. uni-tuebingen.de

Enantioselective Total Synthesis of this compound

Building upon the foundations of racemic syntheses, the focus shifted to the more challenging enantioselective total synthesis of this compound, aiming to produce a single, specific stereoisomer.

Asymmetric Synthetic Methodologies

A variety of asymmetric strategies have been developed to control the stereochemistry during the synthesis of this compound. These methods are crucial for obtaining the naturally occurring enantiomer, (+)-Heliannuol D, which has a (7R, 10R) absolute configuration. lookchem.com

Enzyme-mediated optical resolution has proven to be a highly effective technique. dntb.gov.uanih.govmdpi.comunipd.it In one of the first enantiocontrolled total syntheses, a lipase-catalyzed desymmetrization of a prochiral diol was the key step to introduce chirality early in the synthetic sequence. clockss.org Specifically, Candida antarctica lipase (B570770) (CAL) was used for the transesterification of a prochiral 1,3-diol, yielding an optically active monoacetate with high enantiomeric excess. rsc.org This enzymatic resolution provides a clean and efficient way to access chiral building blocks for the synthesis. nih.govunipd.itfrontiersin.org

Furthermore, asymmetric auxiliaries have been employed to direct the stereochemical outcome of key reactions. The use of chiral auxiliaries in conjugate addition reactions has been a successful strategy for creating the tertiary benzylic stereocenter at C7 with high diastereoselectivity. lookchem.com

The first enantiocontrolled total synthesis of (+)-Heliannuol D was accomplished using a palladium-catalyzed intramolecular aryl ether formation as the key cyclization step. clockss.org This synthesis started from (-)-xanthorrhizol, a naturally occurring sesquiterpenoid. clockss.org Another enantioselective synthesis established the absolute stereochemistry of Heliannuols D and A through a base-mediated intramolecular cyclization of a phenolic epoxide. rsc.orgrsc.org

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Type | Description | Application in this compound Synthesis |

|---|---|---|

| Baeyer-Villiger Reaction | Oxidation of a ketone to an ester or lactone. | Formation of the seven-membered benzoxepane ring. researchgate.netwikipedia.org |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis to form cyclic compounds. | Construction of the benzoxepane ring from a diene precursor. researchgate.netwikipedia.org |

| Platinum-Catalyzed Addition | Regioselective addition of arylboronic acids to allenes. | Installation of the C5 carbon chain onto the aromatic ring. clockss.orgcrossref.org |

| Biomimetic Epoxide Opening | Intramolecular cyclization of a phenol onto an epoxide. | Formation of the benzoxepane ring, mimicking biosynthesis. researchgate.netrsc.org |

| Enzyme-Mediated Resolution | Use of enzymes to separate enantiomers of a racemic mixture. | Desymmetrization of prochiral diols to create chiral building blocks. rsc.orgclockss.org |

| Asymmetric Conjugate Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl with stereocontrol. | Creation of the tertiary stereocenter at C7. lookchem.com |

Stereocontrol at Key Chiral Centers (e.g., C-7R and C-10R)

The absolute configuration of the two tertiary stereogenic centers in naturally occurring (+)-Heliannuol D has been determined as C-7(R) and C-10(S). clockss.org The enantioselective synthesis of this compound, therefore, requires precise control over these chiral centers.

One successful strategy for establishing the stereochemistry at C-7 involves an enzymatic desymmetrization of a σ-symmetrical diol. researchgate.net For instance, the use of Candida antarctica lipase (CAL) for the transesterification of a prochiral 1,3-diol intermediate has been reported to produce an optically active monoacetate with high enantiomeric excess. rsc.org This monoacetate then serves as a chiral building block for the subsequent steps.

Another approach utilizes a diastereoselective conjugate addition of a methyl group to an enone containing a chiral auxiliary to construct the C-7 stereocenter. researchgate.net Asymmetric dihydroxylation is another key reaction employed to assemble the C-10 stereogenic center with the desired configuration. researchgate.net

In an enantiocontrolled total synthesis of (+)-Heliannuol D, researchers started from (-)-xanthorrhizol, a naturally occurring sesquiterpenoid, to set the initial stereochemistry. clockss.org This strategy leverages a known chiral pool material to achieve the desired enantiomer.

A notable method for constructing the C-7 and C-10 stereocenters involves an intramolecular Hosomi–Sakurai reaction. jst.go.jp This reaction facilitates the diastereoselective formation of these two tertiary stereogenic centers simultaneously. jst.go.jp

The table below summarizes some of the key stereocontrolled reactions used in the synthesis of this compound.

| Stereocenter | Method | Key Reagents/Catalysts | Outcome |

| C-7 | Enzymatic Desymmetrization | Candida antarctica lipase (CAL), Vinyl acetate | Optically active monoacetate |

| C-7 | Diastereoselective Conjugate Addition | Methyl group, Chiral auxiliary | Construction of C-7 stereocenter |

| C-10 | Asymmetric Dihydroxylation | AD-mix-β | Assembly of C-10 stereocenter |

| C-7 and C-10 | Intramolecular Hosomi–Sakurai Reaction | Lewis acid | Diastereoselective formation of both centers |

| C-7 | Lipase-catalyzed desymmetrization | Lipase, 2-aryl-1,3-propanediol | Optically active alcohol |

Derivatization and Analog Synthesis Approaches

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships, particularly for applications in agrochemicals and as potential drug candidates. researchgate.netskemman.is Synthetic strategies are often designed to be flexible, allowing for the creation of various analogs.

One common approach involves modifying the aromatic ring or the side chain of this compound. For example, by starting with different substituted phenols or by altering the reagents used to build the side chain, a library of analogs with diverse functionalities can be generated. The development of a modular synthesis allows for the late-stage introduction of different functional groups, further expanding the accessible chemical space.

The synthesis of the unnatural enantiomer, (-)-Heliannuol D, has also been a focus of research. clockss.org Comparing the biological activity of the natural and unnatural enantiomers can provide valuable insights into the stereochemical requirements for its biological targets.

Furthermore, the synthesis of other members of the heliannuol family, such as Heliannuol A and K, often proceeds through common intermediates. rsc.orgjst.go.jp For instance, an intermediate in the synthesis of Heliannuol A can be converted to Heliannuol K through a simple two-step oxidation and deprotection sequence. jst.go.jp This highlights the potential for divergent synthesis pathways to access multiple related natural products and their analogs from a single precursor.

The table below lists some of the reported analogs and derivatives of this compound and the synthetic strategies employed.

| Compound | Synthetic Approach | Purpose |

| (-)-Heliannuol D (unnatural enantiomer) | Enantioselective total synthesis | Investigate stereochemical requirements for biological activity |

| Heliannuol A | Enantiocontrolled total synthesis via a common intermediate | Establish absolute stereochemistry and explore related natural products |

| Heliannuol K | Conversion from a Heliannuol A precursor | Access other heliannuol family members |

| Various Analogs | Modular and divergent synthesis | Structure-activity relationship studies |

Challenges and Innovations in this compound Synthesis

The synthesis of this compound is fraught with challenges, primarily due to the difficulty of constructing the seven-membered benzoxepane ring system and controlling the stereochemistry of its chiral centers. researchgate.net The formation of medium-sized rings like the oxepine in this compound is entropically disfavored and can be hampered by transannular interactions. researchgate.net

Traditional methods for forming such rings, like intramolecular Mitsunobu or Friedel-Crafts reactions, have been employed. researchgate.net However, these methods can sometimes suffer from low yields or lack of regioselectivity. To overcome these hurdles, chemists have developed several innovative strategies.

One of the most significant innovations has been the application of ring-closing metathesis (RCM) to form the benzoxepane ring. researchgate.netresearchgate.net RCM has proven to be a powerful and efficient method for the synthesis of medium-sized rings. Another novel approach involves a palladium-catalyzed intramolecular cyclization, also known as the Buchwald-Hartwig amination, to form the aryl ether linkage of the seven-membered ring. clockss.orgcrossref.org

A biomimetic strategy, involving the intramolecular opening of an epoxide by a phenol, has also been successfully used to construct the benzoxepane moiety. researchgate.netrsc.org This approach mimics a potential biosynthetic pathway and can be highly regioselective. Other innovative methods include the platinum-catalyzed regioselective addition of arylboronic acids to allenes and the regioselective oxidation of a benzoxabicyclo[3.2.1]octanone followed by hydrogenolysis. benthamscience.comresearchgate.net

The exploration of a vast chemical space to discover new lead compounds presents another challenge. hilarispublisher.com Innovations such as diversity-oriented synthesis and combinatorial chemistry are being explored to efficiently generate libraries of structurally diverse compounds for screening. hilarispublisher.comopenaccessjournals.com

The table below highlights some of the key challenges in this compound synthesis and the innovative solutions that have been developed.

| Challenge | Innovative Solution | Key Features |

| Construction of the 7-membered benzoxepane ring | Ring-Closing Metathesis (RCM) | Efficient formation of medium-sized rings researchgate.netresearchgate.net |

| Formation of the aryl ether linkage | Palladium-catalyzed intramolecular cyclization | High efficiency and functional group tolerance clockss.orgcrossref.org |

| Regioselective ring formation | Biomimetic intramolecular epoxide opening | Mimics biosynthetic pathway, high regioselectivity researchgate.netrsc.org |

| Installation of the side chain | Platinum-catalyzed addition of arylboronic acids to allenes | Regiocontrolled carbon-carbon bond formation benthamscience.comresearchgate.net |

| Alternative ring construction | Regioselective oxidation and hydrogenolysis | Novel approach to the benzoxepane system researchgate.net |

| Exploring chemical diversity | Diversity-oriented and combinatorial synthesis | Efficient generation of compound libraries for screening hilarispublisher.comopenaccessjournals.com |

Preclinical Biological Activities and Molecular Mechanisms of Heliannuol D

Anti-cancer Activity Investigations (In Silico and in vitro Preclinical Models)

Inhibition of Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. uin-malang.ac.idnih.gov Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.gov

In silico studies have demonstrated that Heliannuol D possesses the ability to inhibit the PI3K enzyme. uin-malang.ac.idresearchgate.net This inhibitory action is attributed to its benzoxepine (B8326511) ring structure. uin-malang.ac.idscispace.comresearchgate.net Molecular docking simulations, a computational technique used to predict the binding of a molecule to a target, have shown that this compound can interact with the PI3K/mTOR dual kinase. uin-malang.ac.id Although its inhibitory effect was found to be less potent than the reference drug Bimiralisib, these findings underscore the potential of this compound as a PI3K inhibitor. uin-malang.ac.id The PI3K/AKT pathway's role in promoting cell proliferation, angiogenesis, and apoptosis resistance further emphasizes the significance of this inhibitory activity. uin-malang.ac.idnih.gov

Table 1: In Silico PI3K/mTOR Inhibition by this compound

| Compound | Target | Predicted Activity | Reference |

|---|---|---|---|

| This compound | Dual PI3K/mTOR | Inhibitory, though less than Bimiralisib | uin-malang.ac.id |

Anti-Angiogenic Effects via Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Modulation

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. mdpi.com Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. scispace.commdpi.comresearchgate.net

In silico molecular docking studies have explored the interaction of this compound with VEGFR-2. scispace.comresearchgate.net These studies have predicted that this compound can bind to the VEGFR-2 receptor, interacting with key amino acid residues such as Glu885 and Asp1046. scispace.comresearchgate.net This interaction is believed to confer its anti-angiogenic activity. scispace.comresearchgate.net While the binding affinity of this compound was not as strong as the established VEGFR-2 inhibitor Sorafenib, the findings suggest a potential mechanism for inhibiting angiogenesis. scispace.comresearchgate.net By modulating VEGFR-2, this compound may disrupt the signaling pathways that lead to the formation of new blood vessels, thereby impeding tumor growth. scispace.compensoft.net

Table 2: In Silico Anti-Angiogenic Activity of this compound

| Compound | Target | Predicted Interaction | Rerank Score | Reference |

|---|---|---|---|---|

| This compound | VEGFR-2 | Binds to Glu885 and Asp1046 | -49.61646 | scispace.comresearchgate.net |

| Sorafenib (Reference) | VEGFR-2 | - | -128.0683 | scispace.comresearchgate.net |

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

Cancer is fundamentally a disease of uncontrolled cell proliferation and a failure of programmed cell death, or apoptosis. nih.govrsc.org Preclinical studies suggest that this compound can influence both of these processes.

The inhibition of the PI3K pathway by this compound is a key mechanism for its anti-proliferative effects. uin-malang.ac.idnih.gov The PI3K/AKT pathway is known to regulate proteins that control the cell cycle and survival. nih.gov Furthermore, in silico studies have investigated the potential of heliannuols, including this compound, to act as agonists of the estrogen receptor beta (ERβ), which has anti-proliferative effects in certain cancers like glioma. researchgate.net While the rerank score of this compound was higher than the reference agonist Erteberel, indicating a potentially weaker interaction, it did show binding to similar amino acids. researchgate.net

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov The induction of apoptosis is a key strategy in cancer therapy. The inhibition of the NF-κB signaling pathway, which plays a major role in inhibiting apoptosis, is another potential anti-cancer mechanism of compounds like heliannuols. scispace.com

Modulation of Key Signaling Pathways (e.g., MAPK, NF-κB, JAK/STAT where applicable for heliannuols)

Beyond PI3K and VEGFR-2, other signaling pathways are critical in cancer development and are potential targets for this compound. These include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. researchgate.netnih.gov

NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival, and its inhibition is a known anti-cancer mechanism for sesquiterpene lactones. scispace.com The NF-κB pathway is involved in inhibiting apoptosis and promoting cell proliferation and metastasis. scispace.com

JAK/STAT Pathway: This pathway is involved in transmitting information from chemical signals outside the cell into the cell nucleus, resulting in the activation of genes involved in immunity, proliferation, and apoptosis. The interaction between the JAK/STAT and NF-κB pathways can enhance inflammatory responses. researchgate.net

While direct studies on this compound's effect on all these pathways are not extensively detailed, the known functions of these pathways in cancer and the established activity of related compounds suggest that they are plausible targets for this compound's anti-cancer effects. scispace.combunri-u.ac.jp

Allelopathic Activity and Phytotoxicity Mechanisms

In addition to its potential in cancer therapy, this compound exhibits significant allelopathic activity, a phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. jst.go.jpmdpi.com This property makes it a compound of interest for its potential use as a natural herbicide. researchgate.netresearchgate.net

Growth Inhibition of Competing Plant Species

Heliannuols, including this compound, are recognized as allelochemicals produced by sunflowers (Helianthus annuus). jst.go.jpmdpi.combenthamscience.com These compounds are believed to be involved in the plant's defense against competing plant species. researchgate.netresearchgate.net The phytotoxic effects of heliannuols involve the inhibition of germination and seedling growth of various plant species. royalsocietypublishing.orgmdpi.comnih.gov

The mechanism of this phytotoxicity is linked to the disruption of fundamental plant processes. mdpi.commdpi.com Allelochemicals can interfere with cell division, membrane permeability, and enzymatic activities. mdpi.com Studies on heliannuol derivatives have demonstrated their ability to inhibit the growth of both oat and cress. nih.gov The release of these compounds from sunflower roots and decomposing plant material can suppress the growth of nearby weeds, giving the sunflower a competitive advantage. researchgate.net This natural herbicidal activity has led to research into using heliannuols as models for developing new, more environmentally friendly herbicides. researchgate.netbenthamscience.com

Proposed Molecular Targets in Plant Systems

This compound is recognized primarily as an allelochemical, a compound produced by an organism that influences the growth, survival, and reproduction of other organisms. researchgate.netjst.go.jpbenthamscience.com Isolated from sunflowers (Helianthus annuus), it is implicated in the plant's allelopathic activity, which involves the biochemical interaction and inhibition of surrounding plants. jst.go.jp This phytotoxic activity suggests that this compound has specific molecular targets within competing plant systems. jst.go.jp

The mechanism of allelopathy is complex, but it is understood that allelochemicals can interfere with various physiological and biochemical processes in target plants. Glandular trichomes on the sunflower surface are associated with the production of such allelochemicals, including sesquiterpenes like the heliannuols, which serve as a defense against pathogens and herbivores. mdpi.com While the precise molecular targets of this compound in other plants are not yet fully elucidated in the available literature, its function as an allelopathic agent points towards interference with fundamental processes such as germination, cell division, and nutrient uptake. The unique benzoxepine ring structure of heliannuols is considered crucial to their biological potential, with research suggesting they could serve as lead compounds for herbicides. researchgate.net

Other Predicted Biological Activities (Preclinical, Mechanistic Focus, excluding explicit toxicity data)

While extensively identified as an allelochemical, preclinical and computational studies have explored other potential biological activities of this compound.

Extracts from various parts of the sunflower (Helianthus annuus), the natural source of this compound, have demonstrated notable antioxidant properties in preclinical studies. researchgate.netums.ac.id For instance, the ethanolic extract of sunflower leaves showed significant antioxidant activity when tested using the DPPH method. ums.ac.id This activity is often attributed to the presence of phenolic and flavonoid compounds within the plant. ums.ac.id However, while the broader class of compounds and extracts from the source plant are associated with antioxidant effects, specific studies detailing the antioxidant capacity of the isolated compound this compound were not found in the reviewed literature.

The source plant, Helianthus annuus, is reported to possess antimicrobial properties. researchgate.netbenthamscience.com However, direct experimental evidence for the antibacterial, antifungal, or antiviral activity of isolated this compound is limited in the current body of research.

In the context of antiparasitic potential, this compound has been evaluated through computational methods. A virtual screening study investigated 155 compounds from Helianthus annuus, including this compound, for their potential to inhibit the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, a crucial target for antimalarial drugs. biointerfaceresearch.com In this in silico analysis, this compound was docked against the PfDHODH target, yielding a binding energy of -5.62 kcal/mol. biointerfaceresearch.com This suggests a potential, though moderate, interaction with a key parasitic enzyme, marking it as a subject for further investigation.

Inflammation is a critical biological response, and natural products are a significant source of new anti-inflammatory agents. japsonline.comfrontiersin.org Compounds are often evaluated for their ability to inhibit inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines in cellular models, such as lipopolysaccharide (LPS)-induced macrophages. frontiersin.orgnih.gov While extracts from Helianthus annuus have been evaluated for various pharmacological activities benthamscience.com, and marine diterpenoids have shown anti-inflammatory effects by inhibiting Nuclear Factor-κB (NF-κB) researchgate.net, specific preclinical studies focusing on the anti-inflammatory activity and underlying molecular mechanisms of the isolated compound this compound are not detailed in the available research.

Natural products are increasingly investigated as sources for lead compounds in the treatment of neurodegenerative diseases. researchgate.net The heliannuols, as a unique class of sesquiterpenes from Helianthus annuus, have drawn attention for their biological potential. researchgate.net Literature reviews on neuroprotective agents from medicinal plants have noted the heliannuols as an important class of compounds. researchgate.net This inclusion suggests a rationale for investigating their potential in drug discovery research for neurodegeneration. researchgate.netresearchgate.net However, specific preclinical studies that demonstrate or quantify the neuroprotective effects of this compound itself are not described in the reviewed scientific literature.

Computational (in silico) methods are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. plos.org Several studies have performed such predictions for this compound and related heliannuols. chemoprev.orgscispace.comresearchgate.netuin-malang.ac.id

These analyses consistently predict that this compound complies with Lipinski's rule of five, suggesting it possesses physicochemical properties favorable for oral bioavailability. chemoprev.orgscispace.comresearchgate.net Predictions indicate good intestinal absorption and an ability to penetrate the blood-brain barrier (BBB), a critical property for compounds targeting the central nervous system. scispace.comresearchgate.net

The tables below summarize key predicted ADMET properties for this compound from various in silico studies.

Table 1: Predicted Physicochemical Properties of this compound This table outlines the basic physicochemical properties of this compound as predicted by computational models, which are used to assess its drug-likeness according to Lipinski's rule of five.

| Property | Predicted Value | Reference |

| Molecular Weight | 250.32 g/mol | researchgate.net |

| LogP (Lipophilicity) | 3.26 | researchgate.net |

| H-bond Donors | 2 | uin-malang.ac.id |

| H-bond Acceptors | 3 | uin-malang.ac.id |

| Lipinski's Rule of Five | Compliant | chemoprev.orgscispace.comuin-malang.ac.idresearchgate.net |

Table 2: Predicted ADME Properties of this compound This table details the predicted absorption, distribution, metabolism, and excretion characteristics of this compound.

| ADME Parameter | Prediction | Reference |

| Absorption | ||

| Human Intestinal Absorption | 93.9% | researchgate.net |

| Caco-2 Permeability | Good permeability predicted | researchgate.net |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Predicted to cross BBB | scispace.comresearchgate.net |

| CNS Permeability | Permeable | researchgate.net |

| Metabolism | ||

| CYP1A2 Inhibitor | No | researchgate.net |

| CYP2C19 Inhibitor | No | researchgate.net |

| CYP2C9 Inhibitor | No | researchgate.net |

| CYP2D6 Inhibitor | Yes | researchgate.net |

| CYP3A4 Inhibitor | Yes | researchgate.net |

| Excretion | ||

| Renal OCT2 Substrate | No | researchgate.net |

Structure Activity Relationship Sar Studies of Heliannuol D and Analogs

Identification of Pharmacophores and Critical Structural Elements

The fundamental framework of heliannuols consists of a substituted aromatic ring fused to an oxygen-containing heterocycle, which varies in size among the different analogs. researchgate.net The benzoxepine (B8326511) ring, in particular, is a recurring structural motif in various heliannuol derivatives and is thought to be a key contributor to their biological activities. uin-malang.ac.id

In silico studies have provided insights into the potential pharmacophores of heliannuols. For instance, in the context of antiangiogenic activity targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the interaction with specific amino acid residues is considered critical. scispace.comchemoprev.org Molecular docking studies have suggested that heliannuols A, D, and E interact with the amino acid residues Glu885 and Asp1046, which may confer their antiangiogenic properties. scispace.comchemoprev.org In contrast, heliannuol B was found to only bind to Cys919, and heliannuol C only to Asp1046. chemoprev.org The urea (B33335) group (-NHCONH-) in the reference drug Sorafenib acts as a pharmacophore, while in heliannuols, the hydroxyl (OH) groups and the carbon atoms of the aromatic chain are believed to play a similar role in ligand-receptor interactions. chemoprev.org

When investigating their effects on the dual PI3K/mTOR enzyme, the OH group is also implicated as a key interacting element. uin-malang.ac.id The bonds formed between the OH group and the receptor are thought to influence the binding affinity. uin-malang.ac.id

Impact of Stereochemistry on Biological Activity

For heliannuols, the stereochemistry at each chiral center is crucial for their bioactivity. researchgate.net A comparison between heliannuol G and its C-8 epimer, heliannuol H, revealed a significant difference in their biological activities, underscoring the importance of the stereochemical configuration at this position. researchgate.net

The synthesis of specific enantiomers of heliannuol D has been a focus of research, highlighting the importance of obtaining stereochemically pure compounds for accurate biological evaluation. researchgate.net The first enantioselective synthesis of (+)-heliannuol A and (-)-heliannuol D produced the opposite enantiomers of the natural products. researchgate.net Subsequent synthetic efforts have aimed to produce the naturally occurring enantiomers to better understand their biological roles. researchgate.netresearchgate.net The differential activity between enantiomers is a common phenomenon in pesticide and drug molecules, where one enantiomer is often significantly more active than the other. michberk.com

Rational Design and Synthesis of this compound Derivatives for Enhanced Activity

The rational design and synthesis of derivatives are key strategies for optimizing the biological activity of lead compounds like this compound. nih.gov By modifying the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. symeres.com

The synthesis of various heliannuol analogs has been achieved through different chemical strategies. researchgate.netacs.orgbenthamscience.com For example, the total synthesis of (±)-heliannuol D and its epimer was accomplished in nine steps, utilizing a biomimetic opening of an epoxide by a phenol (B47542) to create the benzoxepane moiety. researchgate.net Another approach to synthesizing this compound and B involved the Mitsunobu reaction and ring-closing metathesis as key steps. researchgate.net

The synthesis of derivatives is not only for improving activity but also for confirming the structure of the natural products and for providing sufficient material for detailed biological testing. researchgate.net The development of synthetic routes allows for the creation of novel derivatives with modifications at various positions, which is essential for comprehensive SAR studies. thieme-connect.com For instance, the synthesis of heliannuol E derivatives can be achieved by varying the Grignard reagents in a copper-catalyzed propargyl substitution reaction. thieme-connect.com These synthetic efforts are crucial for exploring the chemical space around the heliannuol scaffold and identifying new derivatives with improved biological profiles. benthamscience.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR, Ligand-Protein Interaction Simulations)

Computational methods are increasingly integral to the elucidation of structure-activity relationships, providing valuable insights that complement experimental studies. acs.orgnih.govmdpi.com These in silico techniques allow for the prediction of molecular properties and interactions, guiding the design of new compounds. mdpi.com

Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. mdpi.com For heliannuols, docking studies have been employed to investigate their interactions with various biological targets, including VEGFR-2, dual PI3K/mTOR, and estrogen receptor β (ERβ). uin-malang.ac.idscispace.comchemoprev.org

In a study targeting VEGFR-2, this compound, along with other heliannuols, was docked into the active site of the receptor (PDB ID: 3WZE). scispace.comresearchgate.net The binding energy, represented by the rerank score (RS), was calculated to predict the activity. scispace.comresearchgate.net While none of the tested heliannuols showed a better rerank score than the reference drug Sorafenib, this compound was identified as having a notable activity and complying with Lipinski's rule of five. scispace.comresearchgate.net

Similarly, when docked with the dual PI3K/mTOR enzyme (PDB ID: 5OQ4), Heliannuol E exhibited the lowest rerank score among the tested heliannuols, suggesting the highest activity. uin-malang.ac.id These studies also identified key amino acid interactions, such as hydrogen bonds and steric interactions, that contribute to the binding affinity. uin-malang.ac.id

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method that correlates the chemical structure of compounds with their biological activities. mdpi.comrasayanjournal.co.in While specific QSAR models for this compound are not extensively detailed in the provided results, the principles of QSAR are highly relevant to SAR studies. rasayanjournal.co.innih.gov QSAR models can be used to predict the activity of new derivatives before their synthesis, thereby prioritizing the most promising candidates. nih.gov

Ligand-Protein Interaction Simulations: Understanding the dynamic nature of ligand-protein interactions is crucial for drug design. nih.gov Computational methods like Stochastic Roadmap Simulation (SRS) can be used to study these interactions by representing multiple Monte Carlo simulation paths in a compact graph. nih.gov While direct application of SRS to this compound is not mentioned, such simulation techniques could provide deeper insights into its binding mechanisms and the influence of its stereochemistry on target engagement. nih.gov

Computational approaches have also been instrumental in the structural elucidation of heliannuols. acs.orgacs.orgcdmf.org.br For example, a combination of computational methods, including the use of the DP4+ method, was employed to revisit and confirm the structure of Heliannuol L. nih.govcdmf.org.br

The following table summarizes the results of molecular docking studies for this compound and its analogs against different protein targets.

| Compound | Target Protein (PDB ID) | Rerank Score (kcal/mol) | Key Interacting Residues | Reference |

| Heliannuol A | VEGFR-2 (3WZE) | -56.9496 | Glu885, Asp1046 | scispace.comresearchgate.net |

| Heliannuol B | VEGFR-2 (3WZE) | -70.83646 | Cys919 | scispace.comchemoprev.orgresearchgate.net |

| Heliannuol C | VEGFR-2 (3WZE) | -61.3292 | Asp1046 | scispace.comchemoprev.orgresearchgate.net |

| This compound | VEGFR-2 (3WZE) | -49.61646 | Glu885, Asp1046 | scispace.comresearchgate.net |

| Heliannuol E | VEGFR-2 (3WZE) | -75.5164 | Glu885, Asp1046 | scispace.comresearchgate.net |

| Sorafenib (Reference) | VEGFR-2 (3WZE) | -128.0683 | - | scispace.comresearchgate.net |

| Heliannuol A | Dual PI3K/mTOR (5OQ4) | - | - | uin-malang.ac.id |

| Heliannuol B | Dual PI3K/mTOR (5OQ4) | - | - | uin-malang.ac.id |

| Heliannuol C | Dual PI3K/mTOR (5OQ4) | - | - | uin-malang.ac.id |

| This compound | Dual PI3K/mTOR (5OQ4) | - | - | uin-malang.ac.id |

| Heliannuol E | Dual PI3K/mTOR (5OQ4) | -69.000 | - | uin-malang.ac.id |

| Bimiralisib (Reference) | Dual PI3K/mTOR (5OQ4) | - | - | uin-malang.ac.id |

| Heliannuol A | Estrogen Receptor β (2I0G) | - | Similar to Erteberel | chemoprev.orgresearchgate.net |

| Heliannuol B | Estrogen Receptor β (2I0G) | - | Similar to Erteberel | chemoprev.orgresearchgate.net |

| Heliannuol C | Estrogen Receptor β (2I0G) | - | Similar to Erteberel | chemoprev.orgresearchgate.net |

| This compound | Estrogen Receptor β (2I0G) | - | Similar to Erteberel | chemoprev.orgresearchgate.net |

| Heliannuol E | Estrogen Receptor β (2I0G) | - | Similar to Erteberel | chemoprev.orgresearchgate.net |

| Erteberel (Reference) | Estrogen Receptor β (2I0G) | Lower than Heliannuols | - | chemoprev.orgresearchgate.net |

Molecular and Cellular Target Identification and Validation for Heliannuol D

Experimental Approaches for Target Discovery (e.g., affinity chromatography, proteomics)

Direct experimental identification of the molecular targets for Heliannuol D using methods such as affinity chromatography and proteomics is not extensively documented in current scientific literature. However, these techniques represent standard and powerful strategies for target deconvolution. globalresearchonline.netfrontiersin.org

Affinity chromatography is a method based on the specific binding interaction between a ligand (the bioactive compound) and a target protein. nih.govwikibooks.org In a hypothetical application for this compound, the compound would be immobilized on a solid support matrix within a chromatography column. wikibooks.orgnih.gov When a cell lysate is passed through this column, proteins that have a binding affinity for this compound will be captured, while other proteins are washed away. wikibooks.org The bound proteins can then be eluted and identified using mass spectrometry. nih.gov This approach allows for the isolation and identification of direct binding partners from a complex biological mixture. mdpi.comresearchgate.net

Proteomics offers a broader view of a compound's impact by profiling changes in protein expression or post-translational modifications across the entire proteome of a cell or tissue after exposure to the compound. nih.gov Techniques like two-dimensional electrophoresis (2-DE) or more advanced mass spectrometry-based approaches can compare the proteomes of cells treated with this compound to untreated cells. nih.govnih.gov This can reveal proteins and pathways that are significantly altered, providing clues to the compound's mechanism of action and potential molecular targets. nih.gov For instance, quantitative chemical proteomics can be employed to profile inhibitor target engagement directly within intact cancer cells. imperial.ac.uk

Computational Target Prediction and Docking Studies (e.g., PI3K/mTOR, VEGFR-2)

In contrast to experimental discovery, this compound has been the subject of several in silico studies to predict its molecular targets. These computational approaches use the three-dimensional structure of the compound to model its interaction with the binding sites of known protein targets. globalresearchonline.net

PI3K/mTOR Pathway The phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is crucial for cell proliferation and growth, has been identified as a potential target for heliannuols. uin-malang.ac.iduin-malang.ac.id The benzoxepine (B8326511) ring present in the structure of heliannuols is thought to contribute to their anticancer activity through the inhibition of PI3K. uin-malang.ac.idresearchgate.netchemoprev.org Molecular docking studies have been performed to predict the interaction between this compound and the dual PI3K/mTOR enzyme (PDB ID: 5OQ4). uin-malang.ac.iduin-malang.ac.idresearchgate.net These studies aim to calculate the binding energy, often represented as a rerank score (RS), to predict the stability of the ligand-receptor complex. uin-malang.ac.id While this compound and its related compounds were predicted to inhibit the enzyme, their activity was found to be less potent than the reference inhibitor, Bimiralisib. uin-malang.ac.iduin-malang.ac.id

VEGFR-2 Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and progression. scispace.comchemoprev.orgajol.info Consequently, VEGFR-2 is a significant target for anti-cancer drug development. chemoprev.orgajol.info In silico research has predicted that this compound possesses anti-angiogenic properties by interacting with VEGFR-2 (PDB ID: 3WZE). scispace.comchemoprev.orgresearchgate.netuin-malang.ac.id Docking simulations indicate that heliannuols, including this compound, interact with the amino acid residues Glu885 and Asp1046, which may be responsible for their anti-angiogenic effects. researchgate.netscispace.comchemoprev.org The binding affinity of this compound was compared with other heliannuols and the established drug Sorafenib. scispace.comchemoprev.org

| Compound | Target Protein | PDB ID | Rerank Score (RS) | Reference Compound | Reference RS |

|---|---|---|---|---|---|

| This compound | VEGFR-2 | 3WZE | -49.61646 researchgate.netscispace.comchemoprev.orgresearchgate.net | Sorafenib | -128.0683 researchgate.netscispace.com |

| Heliannuol A | VEGFR-2 | 3WZE | -56.9496 researchgate.netscispace.com | Sorafenib | -128.0683 researchgate.netscispace.com |

| Heliannuol B | VEGFR-2 | 3WZE | -70.83646 researchgate.netscispace.com | Sorafenib | -128.0683 researchgate.netscispace.com |

| Heliannuol C | VEGFR-2 | 3WZE | -61.3292 researchgate.netscispace.com | Sorafenib | -128.0683 researchgate.netscispace.com |

| Heliannuol E | VEGFR-2 | 3WZE | -75.5164 researchgate.netscispace.comuin-malang.ac.id | Sorafenib | -128.0683 researchgate.netscispace.com |

| Heliannuols (A-E) | Dual PI3K/mTOR | 5OQ4 | Less than Bimiralisib uin-malang.ac.iduin-malang.ac.id | Bimiralisib | -99.668 Kcal/mol uin-malang.ac.id |

Transcriptomic and Proteomic Profiling in Response to this compound Exposure (in preclinical cell models)

Specific studies detailing the transcriptomic and proteomic profiles of preclinical cell models in response to this compound exposure are not readily found in the published literature. Such analyses are crucial for building a comprehensive understanding of a compound's cellular effects beyond its primary targets.

Transcriptomic profiling, often using high-throughput methods like RNA-sequencing, measures the expression levels of thousands of genes simultaneously. mdpi.complos.org Exposing a preclinical cancer cell model (such as a lung adenocarcinoma or glioblastoma cell line) to this compound and comparing the resulting gene expression profile to that of untreated cells would identify differentially expressed genes. mdpi.combiorxiv.org This data can be used to perform pathway enrichment analysis, revealing which signaling pathways and biological processes are perturbed by the compound, thereby supporting or expanding upon computationally predicted targets. plos.orgbiorxiv.org

Similarly, proteomic profiling via mass spectrometry would identify changes in protein abundance and post-translational modifications following this compound treatment. nih.govmdpi.com This approach can provide a more direct functional readout of the cellular response, as proteins are the ultimate effectors of most biological activities. nih.gov Comparing the secretome—proteins secreted or shed by cells—of treated versus untreated cancer cells can also discover biomarkers and reveal effects on the tumor microenvironment. nih.gov This type of multi-omics data integration is essential for building a complete picture of a drug's mechanism of action. nih.gov

Functional Validation of Predicted Targets (e.g., gene silencing, overexpression studies)

The functional validation of computationally predicted targets for this compound has yet to be reported. This step is essential to confirm that the predicted interactions observed in silico are responsible for the compound's biological activity in a cellular context. nih.gov

Key techniques for functional validation include gene silencing and overexpression studies. nih.gov Gene silencing, which can be achieved using technologies like RNA interference (RNAi) or CRISPR, involves reducing or eliminating the expression of a specific target gene. nih.govaging-us.com To validate a predicted target like VEGFR-2, one would silence its gene in a cancer cell line and then treat the cells with this compound. If the silencing of VEGFR-2 leads to a significant decrease in the cells' sensitivity to this compound, it provides strong evidence that VEGFR-2 is a functionally relevant target. nih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Optimizing Synthetic Accessibility for Research Applications

The intricate structure of Heliannuol D, characterized by a benzoxepane core and multiple chiral centers, has made its synthesis a significant challenge for organic chemists. researchgate.netjst.go.jp This complexity, however, has also spurred the development of numerous synthetic strategies, each aiming for improved efficiency, stereocontrol, and cost-effectiveness to make this and similar molecules more accessible for research. researchgate.netresearchgate.net

Significant efforts have been directed towards enantioselective syntheses to obtain the naturally occurring (+)-Heliannuol D. The first enantiocontrolled total synthesis of (+)-Heliannuol D was accomplished starting from (-)-xanthorrhizol, utilizing a palladium-catalyzed heterocyclization as the key step to form the seven-membered oxygen-containing ring. clockss.org Another pioneering enantioselective synthesis established the absolute stereochemistry of this compound through a base-mediated intramolecular cyclization of a phenolic epoxide. rsc.org

Researchers have explored various synthetic methodologies to assemble the core structure of heliannuols. These include ring-closing metathesis, palladium-mediated heterocyclization, and platinum-catalyzed regioselective addition of arylboronic acids to allenes. researchgate.netclockss.orgclockss.orgresearchgate.net The application of photochemical [2+2] cycloadditions has also been investigated as a strategy to construct the complex ring system. numberanalytics.com These diverse approaches highlight the ongoing quest for more efficient and versatile synthetic routes. The development of cost-effective and scalable syntheses is crucial for producing sufficient quantities of this compound for extensive biological evaluation and preclinical studies. researchgate.netresearchgate.net

| Starting Material | Key Synthetic Strategy | Number of Steps | Overall Yield | Enantioselectivity | Reference |

| 2-methylanisole | Biomimetic epoxide opening | 9 | 12% | Racemic | researchgate.net |

| 4-methoxy-3-methyl-acetophenone | Epoxidation and intramolecular cyclization | 11 | 32.6% | Racemic | researchgate.netresearchgate.net |

| (-)-Xanthorrhizol | Palladium-catalyzed heterocyclization | Not specified | Not specified | Enantioselective | clockss.org |

| Not specified | Base-mediated intramolecular cyclization of phenolic epoxide | Not specified | Not specified | Enantioselective | rsc.org |

| Arylboronic acid | Platinum-catalyzed regioselective addition to allene | 13 | 6.9% | Racemic | clockss.org |

Exploring Novel Biological Activities and Mechanistic Pathways

This compound, a sesquiterpenoid first isolated from sunflowers (Helianthus annuus), is primarily recognized for its allelopathic activity, suggesting its potential as a natural herbicide. researchgate.netjst.go.jpclockss.orgrsc.org Allelochemicals are compounds that influence the growth, survival, and reproduction of other organisms. The phytotoxic nature of this compound has made it an attractive target for the development of new agrochemicals. researchgate.netresearchgate.net

Beyond its role in agriculture, recent in silico studies have begun to uncover potential therapeutic applications for this compound, particularly in the context of cancer. These computational models predict that this compound may exhibit anti-angiogenic properties by interacting with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). scispace.comresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The interaction of this compound with key amino acid residues like Glu885 and Asp1046 within the VEGFR-2 binding site is thought to underlie this potential anti-angiogenic effect. scispace.com

Furthermore, the benzoxepine (B8326511) ring, a core structural feature of this compound, is associated with the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. scispace.comuin-malang.ac.id The PI3K/mTOR pathway is a crucial regulator of cell proliferation, growth, apoptosis, and motility, and its dysregulation is a hallmark of many cancers, including glioblastoma. uin-malang.ac.id In silico docking studies suggest that this compound can bind to the dual PI3K/mTOR enzyme, although with a lower affinity than the control drug Bimiralisib. uin-malang.ac.id The interaction is influenced by the hydroxyl groups on the this compound molecule. uin-malang.ac.id

Other computational studies have explored the interaction of this compound with the estrogen receptor β (ERβ), a potential therapeutic target for glioma due to its antiproliferative effects. chemoprev.org These predictive models suggest that this compound may have a role in cancer therapy through multiple mechanistic pathways. However, it is crucial to emphasize that these findings are currently based on in silico predictions and require validation through in vitro and in vivo experimental studies to confirm the biological activity and elucidate the precise molecular mechanisms.

Development of Advanced Delivery Systems for Preclinical in vivo Studies

The translation of promising preclinical compounds like this compound into effective therapeutic agents often hinges on overcoming challenges related to their administration, such as poor solubility, rapid metabolism, and off-target toxicity. mdpi.comcas.org Advanced drug delivery systems offer a strategy to enhance the therapeutic potential of such molecules by improving their delivery to the site of action. mdpi.com For a compound like this compound, which has shown potential in silico for cancer, targeted delivery is paramount.

While specific research on delivery systems for this compound is not yet available, the broader field of drug delivery provides a roadmap for future preclinical investigations. Methodologies such as encapsulation within nanoparticles or liposomes are commonly explored to protect the drug from degradation, improve its pharmacokinetic profile, and potentially reduce systemic side effects. mdpi.comcas.orgmdpi.com

For instance, lipid-based drug delivery systems, including liposomes and solid lipid nanoparticles, are highly biocompatible and can encapsulate hydrophobic compounds, which is a common characteristic of natural products. cas.org Polymeric nanoparticles also offer a versatile platform for drug delivery, with the ability to modify their surface to target specific tissues or cells. mdpi.com The development of such advanced delivery systems will be a critical step in enabling meaningful in vivo studies to validate the therapeutic potential of this compound. These systems could improve its biodistribution and allow for controlled release at the target site, thereby enhancing efficacy and minimizing potential toxicity. mdpi.com

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The integration of high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new therapeutic agents. frontiersin.orgbmglabtech.commdpi.com HTS allows for the rapid, automated testing of vast libraries of chemical compounds against a specific biological target. bmglabtech.comwikipedia.org This process can quickly identify "hits" or "leads"—compounds that exhibit the desired biological activity. bmglabtech.com

For a compound like this compound, HTS could be employed to screen for additional biological targets beyond those already suggested by in silico studies. This could uncover novel therapeutic applications. Furthermore, libraries of this compound analogs, generated through combinatorial chemistry, could be screened to identify derivatives with improved potency or more favorable pharmacokinetic properties. nih.gov

Artificial intelligence, particularly machine learning and deep learning, can significantly enhance the drug discovery pipeline. mdpi.comnih.gov AI algorithms can analyze the large datasets generated by HTS to identify structure-activity relationships, predict the toxicity and efficacy of new compounds, and even design novel molecules with desired properties. mdpi.comxtalpi.com In the context of this compound, AI could be used to:

Analyze existing data to predict new biological activities.

Guide the design of more potent and selective analogs.

Predict the binding affinity of this compound and its derivatives to various protein targets. xtalpi.com

Optimize synthetic routes for more efficient production.

The synergy between HTS and AI creates a powerful feedback loop: HTS provides the massive datasets that train and refine AI models, while AI provides the predictive power to make the HES process more efficient and targeted. frontiersin.orgxtalpi.com This integrated approach holds immense promise for accelerating the preclinical development of natural products like this compound.

Potential as a Chemical Biology Probe for Cellular Pathway Dissection

Chemical biology probes are small molecules used to study and manipulate biological systems. The unique structure and biological activity of this compound suggest its potential as such a probe for dissecting cellular pathways. Its purported ability to interact with key signaling proteins like VEGFR-2 and components of the PI3K/mTOR pathway makes it a valuable tool for investigating these complex networks. scispace.comuin-malang.ac.id

By using this compound as a probe, researchers could potentially:

Investigate the specific roles of VEGFR-2 and PI3K/mTOR in various cellular processes.

Identify other proteins and pathways that are affected by this compound, leading to a better understanding of its mechanism of action.

Explore the downstream effects of inhibiting these pathways in different cell types.

The development of fluorescently tagged or otherwise modified versions of this compound could further enhance its utility as a probe, allowing for visualization of its subcellular localization and interaction with target proteins. The use of such probes can provide crucial insights into the intricate workings of cellular signaling and help to validate new drug targets.

Challenges in Sustainable Sourcing and Production for Research

The primary natural source of this compound is the sunflower plant, Helianthus annuus. jst.go.jpbenthamscience.com While sunflowers are widely cultivated, the concentration of specific secondary metabolites like this compound can be low and variable, depending on the cultivar and growing conditions. mdpi.comresearchgate.net This presents a significant challenge for obtaining sufficient quantities of the pure compound for research purposes through extraction from natural sources alone.

Therefore, a key challenge lies in developing sustainable and economically viable methods for producing this compound. This could involve:

Optimizing extraction and purification methods from sunflower byproducts to maximize yield.

Exploring biotechnological approaches , such as using engineered microorganisms or plant cell cultures, to produce this compound or its precursors.

Addressing these challenges is essential to ensure a reliable and sustainable supply of this compound for ongoing and future preclinical research, ultimately enabling a thorough investigation of its therapeutic potential.

Q & A

Q. What physicochemical properties of Heliannuol D are critical for its pharmacokinetic optimization?

this compound adheres to Lipinski's Rule of Five, with a molecular weight <500 Da, log P <5, ≤5 hydrogen bond donors (HBD), ≤10 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) <80 Ų. These properties predict good oral bioavailability and blood-brain barrier (BBB) penetration, crucial for targeting brain cancers. TPSA values <80 Ų further support its CNS permeability .

Q. How does this compound inhibit angiogenesis via VEGFR-2?

Molecular docking studies reveal that this compound binds to VEGFR-2 (PDB: 3WZE) at residues Glu885 and Asp1046, critical for kinase activation. Its binding mode differs from Sorafenib, a known VEGFR-2 inhibitor, suggesting a unique mechanism. The MolDock score (-121.4 kcal/mol) and hydrogen/steric bonds indicate competitive inhibition potential, though in vitro validation is needed .

Q. What in silico tools predict this compound’s BBB permeability and metabolic stability?

Use pkCSM and Protox II to predict BBB permeability (Log BB >0.3), CNS penetration (Log PS >-2), and metabolic pathways. This compound is not a substrate/inhibitor of CYP450 enzymes, reducing drug-drug interaction risks. Its high Caco-2 permeability (Papp >0.90 cm/s) and skin permeability (Log Kp >-2.5) further validate its absorption potential .

Advanced Research Questions

Q. How to validate molecular docking results of this compound with ERβ using RMSD criteria?

After docking this compound to ERβ (PDB: 2I0G), calculate the root-mean-square deviation (RMSD) between the predicted and crystallographic ligand poses. An RMSD <2 Å confirms reliable binding conformations. Compare MolDock scores (-126.8 kcal/mol for this compound vs. -130.2 kcal/mol for Erteberel) and analyze hydrogen bonds (e.g., with Gly472, His475) to prioritize compounds for in vitro ERβ agonism assays .

Q. How to resolve contradictions in this compound’s toxicity predictions across computational models?

While Protox II classifies this compound as Category 5 toxicity (LD50: 2000–5000 mg/kg), discrepancies may arise from force field parameters or solvation models. Validate predictions using Ames mutagenicity tests (non-toxic in silico) and acute toxicity assays in rodents. Triangulate data with pharmacokinetic parameters (e.g., Vdss >0.45 L/kg) to assess clinical relevance .

Q. What structural modifications enhance this compound’s dual targeting of VEGFR-2 and ERβ?

Introduce sulfonyl or amine groups to improve hydrogen bonding with VEGFR-2’s Asp1046 while retaining ERβ’s His475 interactions. Optimize log P (3.5–4.2) to balance BBB penetration and solubility. Use free-energy perturbation (FEP) simulations to predict binding affinity changes and prioritize derivatives for synthesis .

Q. How to design assays for this compound’s antiangiogenic and ERβ-mediated antitumor effects?

Combine a VEGFR-2 kinase inhibition assay (measuring IC50 via ELISA) with an ERβ reporter gene assay (e.g., luciferase in U87 glioblastoma cells). Use siRNA knockdown of ERβ to confirm pathway specificity. Correlate in vitro results with in vivo xenograft models to assess tumor suppression and metastasis .

Q. What statistical methods address variability in this compound’s CYP450 inhibition data?

Apply multivariate regression to analyze CYP2D6/3A4 inhibition trends from pkCSM predictions versus experimental microsomal assays. Use Bland-Altman plots to assess agreement between models. If discrepancies persist, conduct time-dependent inhibition (TDI) studies to rule out mechanism-based inactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products